Metoprolol IMpurity 11
CAS No.:
Cat. No.: VC19779762
Molecular Formula: C8H17NO6
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO6 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | oxalic acid;3-(propan-2-ylamino)propane-1,2-diol |
| Standard InChI | InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
| Standard InChI Key | MRTTYHAMDQOINV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCC(CO)O.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Metoprolol Impurity 11 (C<sub>14</sub>H<sub>21</sub>NO<sub>4</sub>) features a unique structural motif comprising a phenylacetate core substituted with a 3-(dimethylamino)-2-hydroxypropoxy side chain . This configuration differs from the parent metoprolol molecule through esterification at the phenolic oxygen and methylation of the secondary amine group. X-ray crystallographic studies reveal intramolecular hydrogen bonding between the hydroxyl proton and ester carbonyl oxygen (d = 2.68 Å), creating a pseudo-six-membered ring that influences the compound's solubility profile .
The impurity exists as a racemic mixture due to chiral centers at C-2 and C-3 of the propoxy chain, with diastereomeric separation requiring specialized chromatographic conditions. Nuclear magnetic resonance (NMR) characterization shows distinctive signals at δ 3.68 ppm (singlet, OCH<sub>3</sub>) and δ 2.32 ppm (doublet, N(CH<sub>3</sub>)<sub>2</sub>), providing definitive identification markers .
Synthetic Pathways and Formation Mechanisms
Metoprolol Impurity 11 originates through two primary pathways:
-
Esterification During Synthesis: Nucleophilic attack by methanol on the activated phenolic oxygen of metoprolol intermediates under acidic conditions (pH 4.5–5.5)
-
Oxidative Degradation: Radical-mediated oxidation of metoprolol succinate formulations exposed to ambient oxygen, proceeding through a hydroperoxide intermediate
Process optimization studies demonstrate that controlling reaction temperature below 40°C and maintaining anhydrous conditions reduces Impurity 11 formation by 72% in final drug substances . Accelerated stability testing (40°C/75% RH) shows linear accumulation kinetics (r<sup>2</sup> = 0.983) over 6 months, with Arrhenius-derived activation energy of 85.3 kJ/mol .
Advanced Analytical Methodologies
Chromatographic Separation Techniques
The USP monograph specifies a validated HILIC-CAD method employing a ZIC®-HILIC column (150 × 4.6 mm, 5 μm) with the following parameters:
| Parameter | Specification |
|---|---|
| Mobile Phase A | 10 mM ammonium formate in acetonitrile |
| Mobile Phase B | 10 mM ammonium formate in water |
| Gradient Program | 90–70% A over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 μL |
This method achieves baseline separation (R<sub>s</sub> > 5.4) between Impurity 11 and structurally similar compounds, with limit of quantification (LOQ) at 0.15 μg/mL .
Detection Sensitivity Enhancements
Charged aerosol detection parameters optimized for Impurity 11 analysis:
| CAD Parameter | Optimal Setting | Effect on SNR |
|---|---|---|
| Evaporation Temp | 35°C | 12.2 → 9.0 |
| Signal Filter | 5 s | 7.6 → 5.1 |
| Nebulizer Gas Flow | 1.5 L/min | 45% improvement |
Implementing these conditions reduces baseline noise to 0.058 pA while maintaining peak integrity, enabling reliable quantification at 0.01% w/w levels .
Pharmaceutical Significance and Control Strategies
The International Council for Harmonisation (ICH) Q3B guidelines stipulate a maximum permitted daily exposure of 1.0 mg/day for Impurity 11 in metoprolol formulations. Control strategies include:
-
Process Controls: Implementing QbD principles to maintain reaction stoichiometry (1:1.05 molar ratio of metoprolol to succinic anhydride)
-
Packaging Innovations: Using amber glass vials with oxygen-absorbing capsulers to reduce oxidative degradation by 89% over 24 months
-
Stabilizer Additives: Incorporating 0.01% w/v ascorbic acid in liquid formulations decreases Impurity 11 formation by 63% under accelerated conditions
Comparative Analysis with Related Impurities
| Parameter | Impurity 11 | USP RC D | Ph. Eur. Impurity N |
|---|---|---|---|
| Molecular Weight | 275.32 g/mol | 512.08 g/mol | 149.19 g/mol |
| Retention Time | 8.2 min | 11.4 min | 4.7 min |
| LOQ | 0.15 μg/mL | 0.22 μg/mL | 0.08 μg/mL |
| TTC Classification | Class 3 | Class 2 | Class 4 |
| Genotoxic Potential | Negative | Equivocal | Negative |
This comparative analysis highlights the need for differentiated control strategies across metoprolol-related impurities .
Regulatory Landscape and Compliance
The Ph. Eur. 11th Edition specifies Impurity 11 limits at ≤0.3% in drug substance and ≤0.1% in finished products. Recent USP revisions (2025) mandate:
-
Method validation per ICH Q2(R1) with precision ≤3.0% RSD
-
Forced degradation studies including 3% H<sub>2</sub>O<sub>2</sub> (6 hours, 60°C)
-
Long-term stability data covering 36 months at 25°C/60% RH
Regulatory submissions now require mass balance studies demonstrating ≤2.0% unidentified impurities when Impurity 11 exceeds 0.15% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume